Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

Cyclohexyl 4-Methylbenzenesulfonate is an organic sulfonate ester characterized by its cyclohexyl and tolyl functional groups. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and well-defined reactivity make it suitable for nucleophilic substitution reactions, where it acts as a leaving group or participates in esterification processes. The presence of the cyclohexyl moiety enhances solubility in nonpolar solvents, while the tosylate group offers predictable reactivity under mild conditions. This product is valued for its consistent purity and reliability in synthetic applications, ensuring reproducible results in research and industrial settings.
Cyclohexyl 4-Methylbenzenesulfonate structure
953-91-3 structure
商品名:Cyclohexyl 4-Methylbenzenesulfonate
CAS番号:953-91-3
MF:C13H18O3S
メガワット:254.345222949982
MDL:MFCD00014291
CID:83249
PubChem ID:87561697

Cyclohexyl 4-Methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

    • Cyclohexyl 4-methylbenzenesulfonate
    • Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
    • Cyclohexyl p-Toluenesulfonate
    • ((4-methylbenzenesulfonyl)oxy)cyclohexane
    • Benzenesulfonic acid,4-methyl-,cyclohexyl ester
    • cyclohexanol tosylate
    • Cyclohexyl toluenesulfonate
    • CYCLOHEXYL TOSYLATE
    • cyclohexyl-p-tosylate
    • p-Toluenesulfonic acid,cyclohexyl ester
    • toluene-4-sulfonic acid cyclohexyl ester
    • Tosyloxycyclohexane
    • p-Toluenesulfonic Acid Cyclohexyl Ester
    • Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
    • Cyclohexyl p-toluenesulphonate
    • p-Toluenesulfonic acid, cyclohexyl ester
    • OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • cyclohexyl 4-methylbenzene-1-sulfonate
    • Benzenesulfonic acid, cyclohexyl ester
    • Cyclohexylp-toluenesulfonate
    • Cyclohexyl-p-toluene sulfonate
    • cyclohexyltosylate
    • Cyclohexyl p-tosylate
    • Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
    • p-Toluenesulfonic acid, cyclohexyl ester (8CI)
    • Cyclohexyl 4-toluenesulfonate
    • Cyclohexyl p-methylbenzenesulfonate
    • NSC 122484
    • NSC 127370
    • WPAG 618
    • DTXCID1048962
    • 4-methylbenzenesulfonic acid cyclohexyl ester
    • SCHEMBL361129
    • AC9838
    • CS-0153018
    • X5FBX5NR2A
    • C2363
    • MFCD00014291
    • NSC127370
    • DB-057582
    • NSC122484
    • SY050240
    • AS-62201
    • EINECS 213-468-8
    • 953-91-3
    • NS00040447
    • DTXSID3061348
    • cyclohexyl-p-toluenesulfonate
    • EN300-7224107
    • Cyclohexyl 4-methylbenzenesulfonate #
    • NSC-122484
    • UNII-X5FBX5NR2A
    • Toluene-4-sulfonic acid, cyclohexyl ester
    • AKOS015840417
    • NSC-127370
    • Cyclohexyl 4-Methylbenzenesulfonate
    • MDL: MFCD00014291
    • インチ: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
    • InChIKey: OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
    • BRN: 2217391

計算された属性

  • せいみつぶんしりょう: 254.09800
  • どういたいしつりょう: 254.097665
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.19
  • ゆうかいてん: 43.0 to 47.0 deg-C
  • ふってん: 382.1°C at 760 mmHg
  • フラッシュポイント: 184.9°C
  • 屈折率: 1.549
  • PSA: 51.75000
  • LogP: 4.11380
  • ようかいせい: 未確定

Cyclohexyl 4-Methylbenzenesulfonate セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • リスク用語:R36/37/38
  • TSCA:Yes
  • ちょぞうじょうけん:Sealed in dry,2-8°C

Cyclohexyl 4-Methylbenzenesulfonate 税関データ

  • 税関コード:2906199090
  • 税関データ:

    中国税関コード:

    2906199090

    概要:

    290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Cyclohexyl 4-Methylbenzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM201633-25g
cyclohexyl 4-methylbenzenesulfonate
953-91-3 95%
25g
$140 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223658-100g
Cyclohexyl 4-methylbenzenesulfonate
953-91-3 98%
100g
¥2335.00 2024-04-24
Ambeed
A180718-5g
Cyclohexyl 4-methylbenzenesulfonate
953-91-3 97%
5g
$15.0 2025-02-25
TRC
C988453-100mg
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3
100mg
$ 69.00 2023-09-08
TRC
C988453-500mg
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3
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$ 86.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17952-5g
Cyclohexyl p-toluenesulfonate, 97%
953-91-3 97%
5g
¥845.00 2023-03-16
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23395-5g
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3 97%
5g
245.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23395-1g
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3 97%
1g
125.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23395-100g
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3 97%
100g
2430.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23395-25g
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3 97%
25g
902.00 2021-06-01

Cyclohexyl 4-Methylbenzenesulfonate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ;  5 min, rt
1.2 Reagents: Potassium carbonate ;  3 min, > rt
リファレンス
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions
Kazemi, Foad; Massah, Ahmad R.; Javaherian, Mohammad, Tetrahedron, 2007, 63(23), 5083-5087

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iron chloride (FeCl3) Solvents: Acetonitrile ;  10 h, reflux
リファレンス
An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay
Movassagh, Barahman; Shokri, Salman, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ;  rt
リファレンス
Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat water
Feng, Simin; Li, Jing; Wei, Junfa, New Journal of Chemistry, 2017, 41(12), 4743-4746

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
リファレンス
Quinazolinone PARP-1/2 inhibitor containing piperazinone and preparation method, and application as antitumor agents
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents
Vignola, N.; Dahmen, S.; Enders, D.; Brase, S., Tetrahedron Letters, 2001, 42(44), 7833-7836

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Preparation of unstable tosylates
Coates, Robert M.; Chen, Judy Pei-Yin, Tetrahedron Letters, 1969, (32), 2705-8

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Indium Solvents: Acetonitrile ;  4.5 h, reflux
リファレンス
Mild and efficient indium metal catalyzed synthesis of sulfonamides and sulfonic esters
Kim, Joong-Gon; Jang, Doo Ok, Synlett, 2007, (16), 2501-2504

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diisopropyl azodicarboxylate Solvents: Benzene
リファレンス
The Mitsunobu reaction
Hughes, David L., Organic Reactions (Hoboken, 1992, 42,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
リファレンス
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; Chowdari, N. S.; Kantam, M. L., Tetrahedron, 2000, 56(37), 7291-7298

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Water ;  15 min, 110 °C
リファレンス
Catalyst-free tosylation of lipophilic alcohols in water
Oliverio, Manuela; Costanzo, Paola; Paonessa, Rosina; Nardi, Monica; Procopio, Antonio, RSC Advances, 2013, 3(8), 2548-2552

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine ;  1 - 2 min, 0 °C; 90 min, rt
リファレンス
One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCA
Hemmati, Saba; Mojtahedi, Mohammad Majid; Abaee, Mohammad Saeid; Vafajoo, Zahra; Saremi, Shokufe Ghahri; et al, Journal of Sulfur Chemistry, 2013, 34(4), 347-357

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  2 h, rt
リファレンス
A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions
Meshram, G. A.; Patil, Vishvanath D., Tetrahedron Letters, 2009, 50(10), 1117-1121

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Pyridine ;  rt; 8 h, rt
リファレンス
Preparation of pyrazole compounds as antitumor agent
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1-Methylimidazole Solvents: Toluene ;  1 h, 20 - 25 °C
リファレンス
N-methylimidazole
Tindall, Craig; Ladd, Carolyn L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ;  6 min, rt
リファレンス
Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts
Fazaeli, Razieh; Tangestaninejad, Shahram; Aliyan, Hamid, Canadian Journal of Chemistry, 2006, 84(5), 812-818

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: 1,2-Dichloroethane ;  1 h, 80 °C
リファレンス
Cobalt(II)-catalyzed tosylation of alcohols with p-toluenesulfonic acid
Velusamy, Subbarayan; Kumar, J. S. Kiran; Punniyamurthy, T., Tetrahedron Letters, 2004, 45(1), 203-205

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Silica Solvents: Dichloromethane ;  1 h, reflux
リファレンス
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid
Das, Biswanath; Reddy, V. Saidi; Reddy, M. Ravinder, Tetrahedron Letters, 2004, 45(36), 6717-6719

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  4 h, rt
リファレンス
Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents
Vignola, Nicola; Dahmen, Stefan; Enders, Dieter; Brase, Stefan, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
リファレンス
Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation
Li, En; Chen, Jiean; Huang, Yong, Angewandte Chemie, 2022, 61(23),

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Pyridine ;  0 °C; 12 h, rt
リファレンス
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; Shim, Paul ; Wang, Qingtin; Zhao, Shuai; Gu, Ting; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Cyclohexyl 4-Methylbenzenesulfonate Raw materials

Cyclohexyl 4-Methylbenzenesulfonate Preparation Products

Cyclohexyl 4-Methylbenzenesulfonate 関連文献

Cyclohexyl 4-Methylbenzenesulfonateに関する追加情報

Cyclohexyl 4-Methylbenzenesulfonate (CAS No. 953-91-3): A Versatile Chemical Intermediate in Modern Synthesis and Biomedical Applications

The Cyclohexyl 4-Methylbenzenesulfonate, identified by the CAS No. 953-91-3, is a sulfonic acid ester derivative with a unique structural configuration that combines the cyclohexyl group with a tosylate moiety (p-toluenesulfonyl). This compound has garnered significant attention in recent years due to its role as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its chemical stability, reactivity, and compatibility with various reaction conditions make it indispensable in modern chemical research.

Structurally, Cyclohexyl 4-Methylbenzenesulfonate features a cyclohexyl group attached to a sulfonic acid ester (tosyl) functional group via an ether linkage. This configuration endows the molecule with both hydrophobic and electrophilic characteristics, enabling its use as a leaving group in nucleophilic substitution reactions—a critical property for synthesizing complex organic compounds. Recent studies have highlighted its utility in asymmetric synthesis, where it facilitates enantioselective transformations through controlled transition-metal catalysis.

In medicinal chemistry, this compound serves as an intermediate for producing bioactive molecules targeting metabolic disorders and neurodegenerative diseases. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated its application in synthesizing analogs of PPARγ agonists, which regulate lipid metabolism and insulin sensitivity. The tosylate group’s reactivity enabled efficient conjugation with carbohydrate moieties, enhancing drug bioavailability without compromising pharmacological activity.

Beyond pharmaceuticals, Cyclohexyl 4-Methylbenzenesulfonate is pivotal in polymer science for designing stimuli-responsive materials. Researchers at MIT recently employed it to functionalize polyethylene glycol (PEG) chains, creating temperature-sensitive hydrogels for drug delivery systems (Nature Materials, 2022). The cyclohexyl moiety provided thermal stability, while the sulfonate group introduced ionizable sites that modulate gelation behavior—a breakthrough for targeted therapy applications.

In industrial synthesis, this compound has streamlined the production of surfactants and agrochemicals through phase-transfer catalysis. A 2024 report from the Royal Society of Chemistry highlighted its use in synthesizing cationic surfactants with enhanced biodegradability compared to traditional alkyl sulfate derivatives. The cyclohexyl substituent reduced environmental persistence while maintaining surface-active properties—a critical advancement for eco-friendly chemical manufacturing.

Recent advancements also involve its role in click chemistry protocols under mild conditions (Angewandte Chemie International Edition, 2023). By coupling with azide-functionalized polymers via strain-promoted azide–alkyne cycloaddition (SPAAC), researchers achieved rapid grafting of biomolecules onto polymer surfaces without harsh reagents or high temperatures—a technique now applied in biosensor fabrication and tissue engineering scaffolds.

Safety evaluations confirm that proper handling adhering to standard laboratory protocols ensures minimal occupational risks (Toxicological Sciences, 2021). Its low volatility and stable nature under ambient conditions reduce exposure hazards compared to volatile organic compounds (VOCs), making it preferable in large-scale synthesis processes.

The multifaceted utility of Cyclohexyl 4-Methylbenzenesulfonate (CAS No. 953-91-3) underscores its position as a cornerstone material across diverse scientific disciplines. As interdisciplinary research expands into sustainable chemistry and precision medicine, this compound’s adaptability will continue driving innovations at the intersection of organic synthesis and biomedical applications.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate
A845289
清らかである:99%
はかる:100g
価格 ($):266.0